4-cis-Decenoylcarnitine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

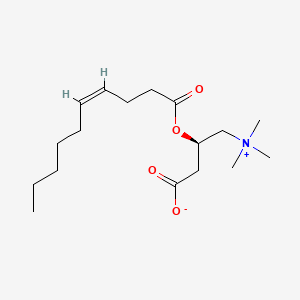

4-cis-Decenoylcarnitine is a type of acylcarnitine, specifically an ester of cis-4-decenoic acid and carnitine. Acylcarnitines are derivatives of carnitine that play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is involved in various metabolic pathways and has been studied for its potential implications in health and disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cis-Decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents include carboxylic acids, alcohols, and acid catalysts.

Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as enzymatic synthesis, which offers higher specificity and yield. Enzymes like lipases can be used to catalyze the esterification process under milder conditions, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-cis-Decenoylcarnitine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.

Reduction: Reduction reactions can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

4-cis-Decenoylcarnitine has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound to study esterification and other organic reactions.

Biology: The compound is involved in fatty acid metabolism and has been studied for its role in metabolic disorders.

Mechanism of Action

4-cis-Decenoylcarnitine exerts its effects primarily through its role in fatty acid transport and metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with various enzymes and transport proteins involved in these metabolic pathways .

Comparison with Similar Compounds

Octanoylcarnitine: Another acylcarnitine involved in fatty acid metabolism.

Butyrylcarnitine: Known for its role in short-chain fatty acid metabolism.

Malonylcarnitine: Involved in the regulation of fatty acid oxidation.

Uniqueness: 4-cis-Decenoylcarnitine is unique due to its specific structure, which includes a cis-4-decenoic acid moiety. This structure influences its reactivity and interactions with enzymes, making it distinct from other acylcarnitines .

Biological Activity

4-cis-Decenoylcarnitine is a medium-chain acylcarnitine that plays a significant role in fatty acid metabolism. This compound is synthesized through the esterification of carnitine with 4-decenoic acid, and it is involved in the transport of fatty acids into the mitochondria for beta-oxidation, which is crucial for cellular energy production. This article delves into the biological activity of this compound, highlighting its metabolic significance, associations with various health conditions, and potential applications in clinical diagnostics.

Chemical Structure and Synthesis

This compound is classified as an acylcarnitine, characterized by a specific double bond configuration at the 4th position of its decenoate chain. The synthesis of this compound occurs via the action of carnitine octanoyltransferase, which catalyzes the transfer of acyl groups to carnitine. The reaction can be summarized as follows:

This compound can also undergo hydrolysis to revert to carnitine and 4-decenoic acid under certain metabolic conditions.

Biological Significance

Fatty Acid Metabolism:

As a medium-chain acylcarnitine, this compound is essential for fatty acid oxidation. Elevated levels of this metabolite are often observed in individuals with metabolic disorders, particularly those involving impaired fatty acid oxidation. For instance, studies indicate that increased concentrations of this compound correlate with obesity and metabolic syndrome .

Psychiatric Implications:

Research has shown that variations in the levels of this compound may be linked to psychiatric conditions such as schizophrenia. Lower concentrations have been reported in patients with this disorder, suggesting potential implications for brain metabolism and mental health .

Metabolic Disorders

A study highlighted the role of acylcarnitines as biomarkers for inherited disorders of fatty acid metabolism. In particular, this compound was identified as a significant marker in patients exhibiting symptoms related to fatty acid oxidation defects .

Exercise Physiology

In exercise physiology research, acylcarnitines including this compound were analyzed for their roles in fuel partitioning during physical activity. The findings suggested that these metabolites could serve as indicators of mitochondrial function and energy utilization during exercise .

Comparative Analysis of Acylcarnitines

To better understand the unique properties and biological roles of this compound, a comparative analysis with other related acylcarnitines is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| cis-3-Decenoylcarnitine | Acylcarnitine | Contains a cis double bond at position 3; involved in different metabolic pathways. |

| cis-5-Decenoylcarnitine | Acylcarnitine | Contains a cis double bond at position 5; may have distinct biological roles. |

| Octanoylcarnitine | Short-chain acylcarnitine | Shorter carbon chain; commonly found in human metabolism. |

| Palmitoylcarnitine | Long-chain acylcarnitine | Longer carbon chain; involved in energy metabolism but less soluble than medium-chain variants. |

The structural differences among these compounds influence their solubility, transport mechanisms, and interactions within metabolic pathways.

Properties

Molecular Formula |

C17H31NO4 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(3R)-3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9-/t15-/m1/s1 |

InChI Key |

OQWOHRPOYAVIOK-FJVVXJACSA-N |

Isomeric SMILES |

CCCCC/C=C\CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Canonical SMILES |

CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.